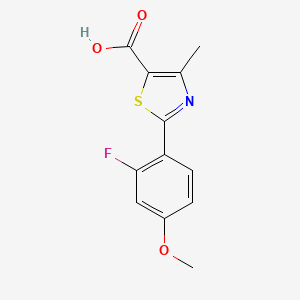

2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 1513825-13-2) is a thiazole-based carboxylic acid derivative with the molecular formula C₁₂H₁₀FNO₃S. It features a fluorine atom at the 2-position and a methoxy group at the 4-position of the phenyl ring attached to the thiazole core. This compound is cataloged as a research chemical by suppliers like American Elements, though detailed pharmacological or toxicological data remain unavailable .

Properties

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S/c1-6-10(12(15)16)18-11(14-6)8-4-3-7(17-2)5-9(8)13/h3-5H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFQHMKSZOAEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(C=C(C=C2)OC)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Introduction of the Fluoro and Methoxy Groups: The phenyl ring can be functionalized with fluoro and methoxy groups through electrophilic aromatic substitution reactions. For instance, fluorination can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI), while methoxylation can be done using methanol in the presence of a strong acid catalyst.

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the carbonation of organometallic intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring, leading to the formation of a carboxylic acid or aldehyde.

Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the fluoro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: De-fluorinated derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound can be investigated for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluoro group can enhance its binding affinity and specificity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Insights from Research

Substituent Effects on Activity: Electron-withdrawing groups (e.g., fluorine, cyano) enhance interactions with enzymatic active sites. For example, febuxostat’s 3-cyano group improves xanthine oxidase inhibition by stabilizing hydrogen bonds . Methoxy and isobutoxy groups influence solubility and bioavailability. Febuxostat’s isobutoxy chain enhances metabolic stability compared to shorter alkoxy chains . Chlorobenzylamino derivatives (e.g., BAC) demonstrate antidiabetic effects, likely via oxidative stress modulation and insulin sensitivity enhancement .

Structural Flexibility vs. Rigidity: Compounds with direct phenyl-thiazole linkages (e.g., febuxostat) exhibit higher enzyme affinity than those with spacers like methylene amines. However, spacers in benzylamino derivatives may improve membrane permeability .

Unmet Potential of 2-Fluoro-4-Methoxy Derivative: The fluorine and methoxy groups in the target compound could synergize for dual activity (e.g., anti-inflammatory and metabolic regulation), but empirical validation is lacking.

Biological Activity

2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural components, which contribute to its biological efficacy. The following sections will explore the biological activity of this compound, including its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure

The chemical structure of 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can be represented as follows:

Thiazole derivatives are known to exhibit a range of biological activities through various mechanisms:

- Modulation of Receptor Activity : Thiazole derivatives have been shown to act as negative allosteric modulators of AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the brain. This modulation can influence neuronal excitability and synaptic strength .

- Cytotoxic Effects : Compounds similar to 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid have demonstrated significant cytotoxicity against various cancer cell lines. For instance, thiazole derivatives have been reported to reduce cell viability in cancerous cells substantially, indicating their potential as anticancer agents .

Antitumor Activity

Research indicates that thiazole compounds exhibit notable antitumor properties. The following table summarizes the IC50 values for several thiazole derivatives against different cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 9 | A-431 | 1.61 ± 1.92 | |

| Compound 10 | Jurkat | 1.98 ± 1.22 | |

| Compound 13 | U251 | <10 | |

| Compound 16 | WM793 | <30 |

These findings suggest that modifications to the thiazole ring and substituents on the phenyl ring significantly influence cytotoxic activity.

Case Studies

- GluA2 AMPA Receptor Modulation : A study highlighted that certain thiazole derivatives could modulate GluA2 AMPA receptors negatively, affecting their activity's magnitude and time course. This modulation is crucial for developing drugs aimed at neurological disorders .

- Cytotoxicity Assessment : In another investigation, a compound structurally related to 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid displayed cytotoxic effects with cell viability dropping below 6.79% across various cancer cell lines . This emphasizes the compound's potential as a therapeutic agent against malignancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.